N-(3-chloroquinoxalin-2-yl)methanesulfonamide
Overview
Description
N-(3-chloroquinoxalin-2-yl)methanesulfonamide is a versatile chemical compound with the molecular formula C9H8ClN3O2S and a molecular weight of 257.7 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a methanesulfonamide group at the 2-position. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)methanesulfonamide typically involves the reaction of 3-chloroquinoxaline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-chloroquinoxaline+methanesulfonyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloroquinoxalin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: N-(3-substituted quinoxalin-2-yl)methanesulfonamide derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Scientific Research Applications
N-(3-chloroquinoxalin-2-yl)methanesulfonamide finds extensive application in scientific research due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cellular signaling pathways.
Comparison with Similar Compounds
N-(3-chloroquinoxalin-2-yl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(2-chloroquinoxalin-3-yl)methanesulfonamide
- N-(3-bromoquinoxalin-2-yl)methanesulfonamide
- N-(3-chloroquinoxalin-2-yl)ethanesulfonamide
These compounds share similar structures but differ in the position or type of substituents. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-16(14,15)13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXDNYJCGBPZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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